molecular formula C13H22Cl2N2 B2803939 N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride CAS No. 1853217-79-4

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Cat. No.: B2803939
CAS No.: 1853217-79-4
M. Wt: 277.23
InChI Key: OKUHZWMIAHZWTC-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS: 859833-23-1) is a dihydrochloride salt of a piperidine-containing aromatic amine. Its molecular formula is C₁₄H₂₄Cl₂N₂, with a molecular weight of 291.27 g/mol . Structurally, it features a piperidin-4-yl group attached to a phenyl ring, which is further substituted with a methylaminomethyl moiety. The compound is commonly used as a building block in pharmaceutical research, particularly in the development of ligands targeting central nervous system (CNS) receptors due to the piperidine scaffold’s prevalence in neuromodulators . Limited toxicological or solubility data are publicly available, but its dihydrochloride form suggests enhanced aqueous solubility compared to freebase analogs .

Properties

IUPAC Name

N-methyl-1-(4-piperidin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-14-10-11-2-4-12(5-3-11)13-6-8-15-9-7-13;;/h2-5,13-15H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHZWMIAHZWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Studies

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride has been explored as a potential antagonist for various receptors, particularly the CXCR4 chemokine receptor. This receptor is implicated in several pathophysiological processes, including cancer metastasis and HIV infection. Studies have shown that compounds with similar structures exhibit significant binding affinity to CXCR4, making them candidates for further development as therapeutic agents .

Drug Discovery

The compound has been utilized in structure-based drug design approaches. Researchers have conducted virtual screenings to identify potential lead compounds that target specific receptors. The pharmacological evaluation of these compounds often involves testing their efficacy in cell cultures, as demonstrated in studies involving human embryonic kidney cells (HEK293T), where the effects on CXCR4 were assessed .

NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool in analyzing the interactions of this compound with biological macromolecules. This technique allows researchers to observe the binding dynamics and conformational changes of the compound when interacting with target proteins, thus providing insights into its potential therapeutic efficacy .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in drug development. Toxicological studies indicate that while the compound may cause irritation upon contact, it is generally not classified as harmful by ingestion or inhalation based on current data .

Case Study 1: CXCR4 Antagonists Development

In a study published in the European Journal of Medicinal Chemistry, researchers explored various N-substituted piperidin derivatives, including this compound, for their ability to inhibit CXCR4 activity. The study revealed promising results, indicating that modifications to the piperidine structure could enhance binding affinity and selectivity for CXCR4, thus paving the way for future drug candidates targeting this receptor .

Case Study 2: Structure-Based Drug Design

A research team employed computational methods alongside experimental validation to assess the potential of this compound in drug discovery pipelines. The findings highlighted how structural modifications influenced pharmacokinetic properties and receptor interactions, providing a framework for developing effective therapeutics against diseases associated with CXCR4 signaling .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the biological system and the specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing its activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride (CAS: 1264036-22-7): Molecular formula: C₁₃H₁₈ClFN₂. The fluorine atom introduces electronegativity, altering receptor-binding interactions.
  • N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (CAS: Not explicitly listed): Molecular formula: C₁₅H₂₃ClN₂. The piperidin-2-yl substitution (vs. 4-yl) reduces steric accessibility to the amine group, which may impact binding affinity .

Piperidine Ring Modifications

  • 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0): Molecular formula: C₁₈H₂₂ClNO. Higher molecular weight (303.83 g/mol) compared to the target compound (291.27 g/mol) .

Heterocyclic Variants

  • N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (CAS: 2138133-16-9):

    • Molecular formula : C₆H₁₆Cl₂N₂.
    • Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) increases ring strain, reducing conformational flexibility and basicity .
  • N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride (CAS: 1187928-00-2):

    • Molecular formula : C₁₁H₁₃ClN₂S.
    • The thiazole ring introduces sulfur-based hydrogen-bonding capabilities, differing from piperidine’s nitrogen-centric interactions .

Salt Form Comparisons

  • N-Benzyl-N-ethyl-4-piperidinamine dihydrochloride (CAS: 871112-87-7):

    • Molecular formula : C₁₄H₂₄Cl₂N₂.
    • Shares the dihydrochloride salt form with the target compound, suggesting similar solubility profiles. Structural differences (benzyl-ethyl vs. methyl substitution) affect steric bulk .
  • N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride (CAS: 1185294-98-7): Molecular formula: Not explicitly provided.

Data Table: Key Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Salt Form
N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (859833-23-1) C₁₄H₂₄Cl₂N₂ 291.27 Piperidine 4-Piperidinylphenyl, methylamine Dihydrochloride
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride (1264036-22-7) C₁₃H₁₈ClFN₂ 264.75 Piperidine 4-Fluorobenzyl Hydrochloride
4-(Diphenylmethoxy)piperidine Hydrochloride (65214-86-0) C₁₈H₂₂ClNO 303.83 Piperidine Diphenylmethoxy Hydrochloride
N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (2138133-16-9) C₆H₁₆Cl₂N₂ 195.12 Pyrrolidine Methylamine Dihydrochloride
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride (1187928-00-2) C₁₁H₁₃ClN₂S 240.75 Thiazole 2-Phenylthiazole Hydrochloride

Research Implications and Limitations

  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring in the target compound offers greater conformational flexibility than pyrrolidine, which may enhance receptor binding in CNS targets .
  • Substituent Effects : Fluorine (electron-withdrawing) and methyl (electron-donating) groups on benzyl moieties modulate electronic properties, impacting pharmacokinetics .
  • Data Gaps: Limited toxicity, solubility, and ecological data are noted for most analogs, emphasizing the need for further preclinical studies .

Biological Activity

N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride, also known by its CAS number 1853217-79-4, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a phenyl group, which are critical for its biological interactions. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₀N₂·2ClH
  • Molecular Weight : 274.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and inflammatory pathways. The compound has been shown to act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the activation of inflammatory responses.

Key Mechanisms:

  • NLRP3 Inflammasome Inhibition : Research indicates that this compound can inhibit the release of interleukin-1 beta (IL-1β) from human macrophages stimulated with lipopolysaccharides (LPS) and ATP, suggesting a protective role against inflammation-induced cell death (pyroptosis) .
  • Neurotransmitter Modulation : Its structural components suggest potential interactions with serotonin and dopamine receptors, which could influence mood and cognitive functions.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce IL-1β levels in a concentration-dependent manner. For instance, at a concentration of 10 µM, the compound inhibited IL-1β release by approximately 19.4% .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityConcentration TestedKey Findings
IL-1β Inhibition10 µM19.4% inhibition in LPS/ATP-stimulated macrophages
Neurotransmitter InteractionVariesPotential modulation of serotonin receptors indicated
Antidepressant PotentialN/AStructural similarities to known antidepressants

Q & A

Q. What are the standard synthetic routes for N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride?

The synthesis typically involves two key steps:

Intermediate formation : Coupling a piperidin-4-ylphenyl moiety with a methylamine derivative. For example, reductive amination between 4-(piperidin-4-yl)benzaldehyde and methylamine under hydrogenation conditions yields the free base.

Salt formation : Treating the free base with hydrochloric acid to produce the dihydrochloride salt, enhancing solubility and stability .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing piperidine ring protons (δ ~1.5–3.0 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and salt form (dihydrochloride) in crystalline states .

Q. What solvents and conditions are optimal for solubility and stability studies?

Solvent Solubility Stability
WaterHigh (due to dihydrochloride salt)Stable at 4°C for >6 months
DMSOModerate (50–100 mg/mL)Stable under inert gas
MethanolHigh (100–200 mg/mL)Degrades after 48 hrs at RT

Use lyophilization for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Key parameters include:

  • Catalyst selection : Palladium on carbon (Pd/C) for reductive amination improves yield (>80%) compared to non-catalytic methods .
  • Temperature control : Maintaining 25–30°C prevents side reactions (e.g., over-reduction of the piperidine ring) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted methylamine and byproducts .

Q. How should researchers address contradictions in reported biological activity data?

Conflicting data may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or receptor subtypes (e.g., σ1 vs. σ2 receptors) .
  • Structural analogs : Compare with N-phenylpiperidin-4-amine dihydrochloride (CAS 28456-30-6), which shows divergent binding affinities due to substitution patterns .
  • Solution-state interactions : Protonation states in physiological pH (e.g., dihydrochloride vs. free base) alter membrane permeability .

Q. What experimental designs are recommended for studying its neuropharmacological potential?

  • In vitro :
    • Radioligand binding assays : Screen for affinity at dopamine (D2), serotonin (5-HT2A), and σ receptors .
    • Calcium imaging : Assess functional activity in neuronal cultures (e.g., primary cortical neurons) .
  • In vivo :
    • Rodent models : Test locomotor activity (open-field test) and anxiety (elevated plus maze) at 1–10 mg/kg doses .

Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?

  • Molecular docking : Predict binding modes to targets like the σ1 receptor (PDB ID: 5HK1) using AutoDock Vina .
  • QSAR models : Correlate logP values (calculated: 2.1 ± 0.3) with blood-brain barrier penetration .
  • MD simulations : Simulate stability of the dihydrochloride salt in aqueous environments (>10 ns trajectories) .

Methodological Considerations

Q. What protocols ensure reproducibility in kinetic solubility assays?

  • Preparation : Dissolve compound in DMSO (10 mM stock), dilute in PBS (pH 7.4) to 100 µM .
  • Measurement : Use nephelometry (λ = 600 nm) to detect precipitation after 24 hrs .
  • Validation : Compare with HPLC-UV (λ = 254 nm) to quantify dissolved fraction .

Q. How should researchers validate purity for in vivo studies?

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) with >98% purity threshold .
  • Elemental analysis : Confirm chloride content (theoretical: 19.2%; observed: 18.5–19.8%) .

Data Contradiction Analysis Framework

Factor Example Resolution Reference
Structural variantsCompare with N-methyl analogs (e.g., thiazole vs. piperidine derivatives)
Salt form effectsTest free base vs. dihydrochloride in parallel assays
Assay sensitivityUse orthogonal methods (e.g., SPR vs. fluorescence polarization)

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